6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)
Description
The compound 6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI) is a spirocyclic molecule featuring a fused bicyclic system (6-oxa-1-aza) with a carboxylic acid methyl ester substituent. Its structure includes a six-membered oxa (oxygen-containing) ring and a five-membered aza (nitrogen-containing) ring sharing a single atom (spiro junction). The cis configuration indicates the spatial arrangement of substituents around the spiro center.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl (3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-12-8-9(10(13)14-2)7-11(12)5-3-4-6-15-11/h9H,3-8H2,1-2H3/t9-,11+/m1/s1 |
InChI Key |
NIXAEEMZDYRQIB-KOLCDFICSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@@]12CCCCO2)C(=O)OC |
Canonical SMILES |
CN1CC(CC12CCCCO2)C(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spiro-heterocyclic compounds. In biology and medicine, it has potential applications in drug discovery and development due to its unique structural features. The compound’s ability to interact with various biological targets makes it a valuable tool for studying molecular mechanisms and pathways. Additionally, it has industrial applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues of Spirocyclic Esters
The following table compares 6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI) with structurally related spiro compounds, emphasizing ring systems, substituents, and functional groups.
Key Structural and Functional Differences
Ring Systems: The target compound’s spiro[4.5] system (6-oxa, 1-aza) contrasts with smaller spiro[4.4] systems (e.g., 1-azaspiro[4.4]nonene in ) or larger bicyclic frameworks.
Substituents :
- The methyl ester group at C3 is a common feature in bioactive esters (e.g., cyclobutanecarboxylic acid methyl ester in ), influencing solubility and metabolic stability.
- Cis Configuration : The spatial arrangement of substituents (e.g., cis-hydroxy in cyclobutane derivatives ) may affect stereoselective interactions in biological systems.
Applications: Spirocyclic esters are frequently used as pharmacological intermediates (e.g., BOC-protected 6-oxa-9-azaspiro in ) or reference standards (as seen in methyl esters of fatty acids in ).
Biological Activity
6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI) is a spiro-heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and existing research findings.
Molecular Characteristics
The molecular formula of 6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester is CHNO, with a molecular weight of 213.27 g/mol. The compound features a spiro framework that includes both oxygen and nitrogen heteroatoms, contributing to its distinct chemical properties and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 213.27 g/mol |
| Structural Type | Spiro-heterocyclic |
| Heteroatoms | Oxygen, Nitrogen |
Research indicates that the unique spiro structure of 6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid allows it to interact with various biological targets, modulating enzyme activity and potentially influencing multiple signaling pathways. This interaction is critical for its applications in drug discovery and development.
Pharmacological Potential
The compound has shown promise in several pharmacological studies:
- Enzyme Modulation : It has been reported to modulate the activity of specific enzymes, suggesting potential applications in treating diseases where enzyme dysregulation is a factor.
- Therapeutic Applications : Preliminary studies indicate that it may have applications in developing new therapeutic agents targeting various conditions, including cancer and metabolic disorders.
Case Studies
Several studies have explored the biological effects of compounds related to the spiro framework:
- Myelostimulating Activity : Research on similar spiro compounds has demonstrated myelostimulating effects in models of myelodepressive syndromes. These compounds significantly accelerated the regeneration of lymphocyte and granulocyte pools in bone marrow hematopoiesis .
- Structural Analog Studies : The synthesis and evaluation of derivatives have shown varying degrees of biological activity, highlighting the importance of structural modifications on pharmacological outcomes .
Comparative Analysis with Related Compounds
To understand the unique properties of 6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, it is beneficial to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Oxa-3-azaspiro(4.5)decane-3-carboxylic acid | Contains nitrogen and oxygen | Potential anti-cancer properties |
| 4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Enhanced lipophilicity | Increased enzyme inhibition |
Preparation Methods
Radical-Mediated Intramolecular Hydrogen Atom Transfer (HAT)
Pioneered by Díaz et al., this method utilizes diisopropyl azodicarboxylate (DIB) and iodine to generate radicals that undergo 1,6-HAT followed by cyclization. Starting from D-glucose-derived precursors, the reaction proceeds via:
- Radical initiation : Iodine abstraction from β-iodo cyanamide intermediates generates carbon-centered radicals.
- 1,6-HAT : The radical abstracts a hydrogen atom from the δ-position, creating a new radical center.
- Cyclization : Intramolecular attack forms the spirocyclic pyrrolidine ring with cis stereochemistry.
Critical parameters include:
- Temperature : Reflux conditions in toluene (110°C)
- Stereochemical control : Steric effects direct HAT to the less hindered α-face of the furanose ring
- Yield : 41–77% for spirocyclic products
This method’s key advantage lies in its ability to install the cis configuration without chiral auxiliaries, though scalability is limited by radical recombination side reactions.
Transition Metal-Catalyzed Cyclization
A two-step protocol reported in ACS Omega combines palladium-catalyzed hydrogenation with acid-mediated cyclization:
Step 1 : Hydrogenation of bicyclic enone
- Catalyst : 10% Pd/C (0.1 eq)
- Conditions : H₂ (1 atm), MeOH, 16 h
- Conversion : >95% (GC monitoring)
Step 2 : Boc-protection and spirocyclization
- Reagents : (Boc)₂O (1.2 eq), NaHCO₃ (5 eq)
- Solvent system : Dioxane/H₂O (3:1)
- Yield : 77% after column chromatography
The method produces analytically pure material (HRMS Δ 0.4 mDa) but requires careful pH control during Boc-deprotection to prevent epimerization.
Mechanistic Insights into cis-Selectivity
The predominance of cis isomers arises from two distinct transition state geometries:
Conformational Locking in HAT Processes
During 1,6-HAT, the glucose-derived precursor adopts a ³E envelope conformation that positions the C3 hydroxyl group axial. This creates a pseudo-chair transition state where the forming pyrrolidine ring adopts the cis configuration to minimize 1,3-diaxial interactions. Computational models (DFT B3LYP/6-31G*) show a 3.2 kcal/mol preference for the cis pathway.
Steric Effects in Catalytic Hydrogenation
In the Pd/C system, hydrogen adds syn to the catalyst surface. The bicyclic enone intermediate’s convex face adsorption directs hydrogenation to produce the cis diastereomer with 98:2 selectivity. Chelation-controlled cyclization further enriches stereochemical purity.
Industrial-Scale Considerations
While lab-scale methods achieve satisfactory results, translation to kilogram-scale synthesis requires optimization:
Challenge 1 : Exothermic radical chain reactions in HAT methodology
- Solution : Flow chemistry with staggered quenching zones
Challenge 2 : Pd removal in catalytic methods
- Solution : Silica-thiol scavenger cartridges reduce Pd to <5 ppm
Challenge 3 : Crystallization-induced deracemization
- Approach : Use chiral resolving agents (e.g., L-tartaric acid) to upgrade 80:20 mixtures to >99% cis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
